メタクリル酸バリウム

概要

説明

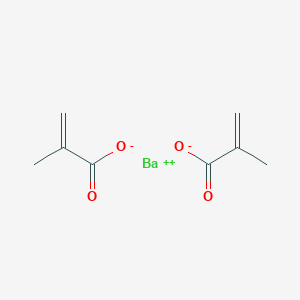

Barium methacrylate is an organometallic compound that combines barium ions with methacrylate anions. It is primarily used in the field of materials science and polymer chemistry due to its unique properties, such as high dielectric constant and stability. This compound is often utilized in the production of advanced composite materials, particularly in the electronics industry.

科学的研究の応用

Polymer Chemistry

Barium methacrylate is primarily used as a monomer in the synthesis of polymers. Its polymerization behavior has been extensively studied, revealing its potential in creating polymers with desirable mechanical and thermal properties.

- Polymerization Studies : Research indicates that barium methacrylate can undergo both thermal and photopolymerization processes. A study utilizing differential scanning calorimetry (DSC) demonstrated the dehydration and subsequent polymerization of barium methacrylate monohydrate, highlighting its thermal stability and reactivity under controlled conditions .

- Composite Materials : Barium methacrylate can be incorporated into polymethyl methacrylate (PMMA) composites to enhance their mechanical properties. For instance, the addition of barium titanate (BaTiO₃) as a filler in PMMA has been shown to improve the thermal characteristics and mechanical strength of the resulting materials, making them suitable for dental applications .

Biomedical Applications

The use of barium methacrylate in biomedical fields is promising due to its biocompatibility and radiopacity.

- Dental Materials : Barium methacrylate is utilized in dental materials to enhance the radiopacity of PMMA-based denture bases. This property is crucial for ensuring that dental prosthetics can be easily visualized during radiographic examinations .

- Drug Delivery Systems : The incorporation of barium methacrylate into polymeric drug delivery systems has been explored. Its ability to form stable polymer matrices allows for controlled release of therapeutic agents, improving the efficacy of treatments .

Advanced Material Applications

Barium methacrylate's unique properties make it suitable for various advanced material applications.

- Nanocomposites : The integration of barium-containing nanoparticles into polymer matrices has been investigated to produce nanocomposites with enhanced mechanical properties. For example, studies have shown that adding barium-coated halloysite nanotubes can significantly improve the strength and durability of polymer composites .

- Optical Materials : The optical properties of barium methacrylate-based polymers are being studied for potential applications in photonic devices and sensors. The ability to tailor these properties through polymerization techniques opens new avenues for developing advanced optical materials .

Environmental Applications

Research is also being conducted on the use of barium methacrylate in environmental applications.

- Water Treatment : Barium methacrylate can serve as a precursor for developing materials used in water treatment processes. Its chemical properties allow for the adsorption of pollutants, making it a candidate for creating effective filtration systems .

Table 1: Summary of Applications

Case Study Example

In a notable case study published in Nature, researchers examined the structural changes of barium methacrylate dihydrate under X-radiation. The findings indicated that exposure to radiation could alter the crystalline structure, which may impact its applicability in various fields such as radiation shielding and material stability under extreme conditions .

作用機序

Target of Action

Barium methacrylate primarily targets the molecular dynamics of hybrid dielectrics . It interacts with poly(methyl methacrylate) (PMMA) chains grafted from the surface of barium titanate–BaTiO3 (BTO) nanoparticles (NPs) . The primary role of these targets is to enhance the dielectric permittivity of the nanocomposites .

Mode of Action

Barium methacrylate interacts with its targets by slowing down the segmental dynamic of PMMA chains . This interaction increases the glass transition temperature and concurrently increases the thermal stability of the organic part . In addition to segmental dynamics, local β relaxation is also affected .

Biochemical Pathways

The biochemical pathways affected by barium methacrylate involve the synthesis of bio-based methacrylic acid from biomass-derived itaconic acid over barium hexa-aluminate catalyst by selective decarboxylation reaction . The downstream effects of these pathways include the production of methacrylic acid, which is a large volume commodity used in the production of polymethylmethacrylate (PMMA) .

Pharmacokinetics

The pharmacokinetics of barium methacrylate involve the molecular dynamics of hybrid dielectrics . The presence of ceramic nanoparticles in core–shell composites slows down the segmental dynamic of PMMA chains, increases the glass transition temperature, and concurrently increases the thermal stability of the organic part . The grafting density influences the self-organization and interactions within the PMMA phase, affecting the organization on a smaller size scale of polymeric chains .

Result of Action

The result of barium methacrylate’s action is the creation of nanocomposites with enhanced dielectric permittivity . These nanocomposites exhibit a relatively low level of loss tangent in a wide range of frequencies . The impact of the molecular dynamics, structure, and interactions of the BTO surface on the polymer chains is also a significant result of the compound’s action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of barium methacrylate. For instance, the presence of barium in the environment can lead to different health conditions . Its presence in humans may produce several effects, especially among those chronically exposed from low to moderate doses . Additionally, the contamination of agricultural soil with heavy metals, including barium, can affect crop health and productivity .

準備方法

Synthetic Routes and Reaction Conditions: Barium methacrylate can be synthesized through the reaction of barium hydroxide with methacrylic acid. The reaction typically occurs in an aqueous medium, where barium hydroxide is dissolved in water and then reacted with methacrylic acid to form barium methacrylate and water as a byproduct. The reaction can be represented as follows: [ \text{Ba(OH)}_2 + 2 \text{CH}_2\text{C(CH}_3\text{)COOH} \rightarrow \text{Ba(CH}_2\text{C(CH}_3\text{)COO}_2 + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, barium methacrylate is produced using a similar method but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure complete conversion and high purity of the product. The resulting barium methacrylate is then purified through filtration and drying processes.

化学反応の分析

Types of Reactions: Barium methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form polymethyl methacrylate (PMMA) when exposed to free radical initiators.

Substitution Reactions: It can participate in substitution reactions where the methacrylate group is replaced by other functional groups.

Common Reagents and Conditions:

Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.

Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.

Major Products:

Polymerization: Produces polymethyl methacrylate (PMMA).

Substitution Reactions: Yields various substituted methacrylate derivatives depending on the nucleophile used.

類似化合物との比較

Calcium Methacrylate: Similar in structure but contains calcium ions instead of barium. It has lower dielectric properties compared to barium methacrylate.

Strontium Methacrylate: Contains strontium ions and exhibits properties intermediate between calcium and barium methacrylates.

Magnesium Methacrylate: Contains magnesium ions and is used in similar applications but with different mechanical and dielectric properties.

Uniqueness of Barium Methacrylate: Barium methacrylate stands out due to its high dielectric constant and stability, making it particularly valuable in the electronics industry for the production of high-performance dielectric materials. Its ability to form stable polymers with enhanced properties also makes it a preferred choice in materials science and polymer chemistry.

生物活性

Barium methacrylate is a compound that has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article provides a comprehensive overview of the biological activity of barium methacrylate, including its antibacterial properties, biocompatibility, and potential applications in medical materials.

Barium methacrylate is an ester of methacrylic acid and barium. It can be synthesized through the esterification process, where barium hydroxide reacts with methacrylic acid. The resulting compound is characterized by its high reactivity due to the presence of the methacrylate group, which facilitates polymerization.

Antibacterial Properties

Barium methacrylate exhibits significant antibacterial activity, particularly when incorporated into polymeric materials. Studies have demonstrated that barium-containing compounds can enhance the antibacterial properties of various substrates:

- Barium Titanate Nanoparticles : Research has shown that barium titanate nanoparticles, when used in combination with silicone elastomers, significantly reduce biofilm formation by Staphylococcus epidermidis. The antibacterial effect was found to be concentration-dependent, indicating that higher concentrations of barium titanate lead to greater antibacterial efficacy .

- Polymethyl Methacrylate (PMMA) Composites : Barium methacrylate has been used to modify PMMA, commonly utilized in dental applications. The incorporation of barium compounds into PMMA not only enhances its mechanical properties but also imparts antibacterial characteristics, making it suitable for use in dental materials .

Biocompatibility

Biocompatibility is a crucial factor for materials intended for medical applications. Barium methacrylate and its composites have been assessed for their biocompatibility through various in vitro and in vivo studies:

- Cytotoxicity Tests : Research indicates that barium methacrylate-based composites exhibit low cytotoxicity levels when tested on human cell lines. For example, composites containing barium titanate showed no significant adverse effects on cell viability compared to control groups .

- In Vivo Studies : Animal studies have demonstrated that implants made from barium methacrylate composites do not elicit significant inflammatory responses. Histological evaluations reveal minimal foreign body reactions, indicating good integration with surrounding tissues .

Case Studies

- Antibacterial PMMA Bone Cement : A study developed an antibacterial PMMA bone cement incorporating an N-halamine compound alongside barium methacrylate. The results showed a 100% bacteriostatic rate against Staphylococcus aureus at optimal concentrations, highlighting the potential for use in orthopedic applications where infection control is critical .

- Denture Base Materials : Another investigation focused on using barium titanate as a radiopacifier in PMMA denture base materials. The study found that adding barium titanate improved both the mechanical properties and the radiopacity of the material without compromising biocompatibility .

Data Tables

特性

IUPAC Name |

barium(2+);2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H6O2.Ba/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPCOVJHNPLQRI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90939274 | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17989-77-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, barium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017989774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90939274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes barium methacrylate unique in terms of its polymerization behavior?

A1: Unlike many organic monomers, barium methacrylate can polymerize in its crystalline state upon exposure to γ-irradiation. [] This solid-state polymerization is particularly efficient with the monohydrate form, while the anhydrous form shows negligible polymer yield under standard conditions. [] This difference arises from the spatial arrangement of methacrylate molecules and the molecular mobility within the crystal lattice. []

Q2: How does the presence of water molecules affect the polymerization of barium methacrylate?

A2: Research suggests that water molecules in the crystal lattice of barium methacrylate monohydrate play a crucial role in facilitating polymerization. Differential scanning calorimetry studies revealed that the dehydration of barium methacrylate monohydrate occurs in distinct steps. [] Small doses of γ-irradiation at 78°C were shown to suppress the second dehydration endotherm and shift the first to higher temperatures. [] Larger radiation doses led to the diminishment of the endotherm, ultimately replaced by a polymerization exotherm. [] These findings suggest a complex interplay between dehydration and polymerization processes in the presence of water molecules.

Q3: What is the role of free radicals in the polymerization of barium methacrylate?

A3: Electron spin resonance (ESR) studies have confirmed that the polymerization of barium methacrylate, both in hydrated and anhydrous forms, proceeds via a free radical mechanism. [, ] Irradiation generates free radicals within the crystal lattice, initiating the polymerization process. []

Q4: What happens to the crystal structure of barium methacrylate during polymerization?

A4: X-ray diffraction analyses demonstrate that the crystalline structure of barium methacrylate anhydrate undergoes significant disruption during polymerization. [] This observation highlights the substantial rearrangement of molecules occurring during the transition from monomer to polymer in the solid state.

Q5: What is the molecular formula and weight of barium methacrylate?

A5: The molecular formula of anhydrous barium methacrylate is Ba(C5H7O2)2, and its molecular weight is 337.54 g/mol. []

Q6: What is known about the crystal structure of anhydrous barium methacrylate?

A6: Anhydrous barium methacrylate crystallizes in a monoclinic system with the space group P21/c. [] The crystal structure is characterized by sheets of barium ions bridged by carboxylate groups, forming an infinite two-dimensional polymer. []

Q7: What is known about the toxicity of barium methacrylate?

A8: Studies using the Microtox system, which utilizes the bioluminescent bacteria Photobacterium phosphorium, have indicated potential systemic toxicity of barium methacrylate monomer. [] This highlights the need for careful evaluation of its safety profile, especially for applications involving potential exposure to living organisms.

Q8: What are some future directions for research on barium methacrylate?

A8: Further research on barium methacrylate could focus on:

- Understanding the detailed mechanism of solid-state polymerization and the influence of various factors such as temperature, pressure, and crystal defects. []

- Exploring strategies to control the tacticity and molecular weight of the polymer formed during solid-state polymerization. []

- Investigating the biocompatibility and biodegradability of barium methacrylate polymers for potential biomedical applications. []

- Developing sustainable synthesis and recycling methods for barium methacrylate to minimize environmental impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。